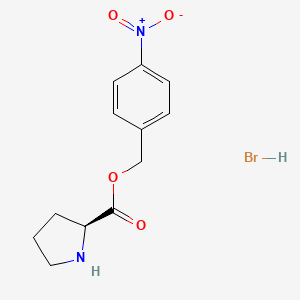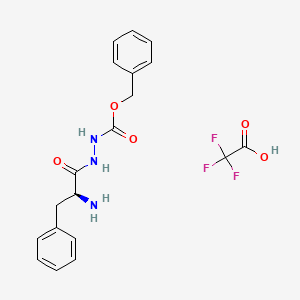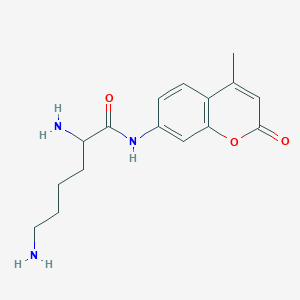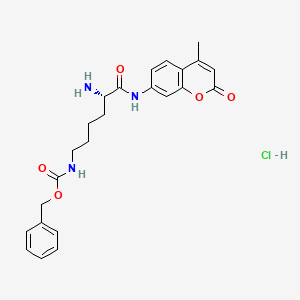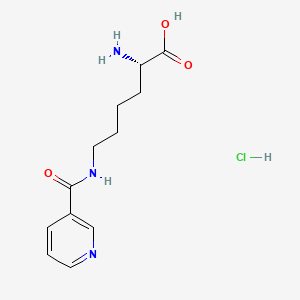
D-Threonine benzyl ester oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Threonine benzyl ester oxalate (TBE) is an important compound used in various scientific and laboratory experiments. It is an organic compound with a chemical formula of C11H17NO4 and is a derivative of the amino acid threonine. It is a white, crystalline solid and is soluble in water and ethanol. TBE has been used in various biochemical experiments, including enzyme assays and protein synthesis, due to its unique properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives :
- D-Threonine benzyl ester oxalate is used in chemical synthesis processes. For example, the oxidation of benzyloxycarbonyl threonine esters, which are closely related to this compound, results in N-protected methyl oxamate. This demonstrates the compound's utility in creating specific chemical structures (Stachulski, 1982).
- Additionally, threonine derivatives, including those similar to this compound, have been synthesized for the isolation and structural studies of threonine itself, reflecting its significance in understanding amino acid structures and behaviors (Elliott, 1948).
Polymerization and Material Science :
- In material science, this compound derivatives play a role in the synthesis and polymerization of cyclic carbonates. For instance, L-threonine-based cyclic carbonates, closely related to this compound, are synthesized and their anionic ring-opening polymerizations studied, contributing to advancements in polycarbonate materials (Sanda, Kamatani & Endo, 2001).
Crystallography and Solid-State Chemistry :
- The compound is also significant in crystallography. For example, studies on dl-Threoninium oxalate, a closely related compound, explore its crystal structure, enhancing understanding of molecular interactions and solid-state properties (Nandhini et al., 2001).
Peptide Synthesis and Biochemistry :
- This compound-related compounds are utilized in peptide synthesis. For instance, studies on N-Benzoyl-L-Threonine derivatives highlight their use in synthesizing specific peptide structures, which is crucial in understanding peptide behaviors and designing bioactive compounds (Park et al., 2014).
Glycosylation and Bioconjugation :
- In bioconjugation, derivatives of this compound are used in glycosylation processes. This application is critical in developing glycopeptides and understanding glycosylation mechanisms in biochemistry (Wakabayashi & Pigman, 1974).
Phosphorylation and Molecular Biology :
- The compound is also used in the preparation of phosphoramidites, which are pivotal in molecular biology for the synthesis of phosphate diesters (Dreef‐Tromp et al., 1992).
Mecanismo De Acción
- Unfortunately, detailed information about the primary targets of “D-Threonine benzyl ester oxalate” is not readily available. However, we know that it belongs to the class of organic compounds known as D-alpha-amino acids, with the D-configuration of the alpha-carbon atom .
Target of Action
Biochemical Pathways
Propiedades
IUPAC Name |
benzyl (2R,3S)-2-amino-3-hydroxybutanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBVEEGVIGATLZ-KXNXZCPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


